2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-27-22(29)21-20(18(14-25-21)17-10-6-3-7-11-17)26-23(27)30-15-19(28)24-13-12-16-8-4-2-5-9-16/h2-11,14,25H,12-13,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQESDQSRPZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family and has been investigated for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C21H22N4O2S
Molecular Weight : 394.49 g/mol
The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that enhance its biological activity. Its unique structure allows it to interact with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. The sulfanyl group in the structure is particularly significant as it can participate in nucleophilic attacks on electrophilic sites in target proteins, leading to inhibition of their activity.
Anticancer Activity
Research has shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines such as KB human tumor cells and others involved in purine nucleotide biosynthesis pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | KB | 5.0 |
| 2 | A549 | 10.0 |
| 3 | MCF7 | 8.5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate:
- Minimum Inhibitory Concentration (MIC) values were found to be effective at concentrations as low as 31.25 µg/mL , suggesting potential as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
Case Studies and Research Findings
- Dual Inhibition Studies : A study highlighted the compound's ability to act as a dual inhibitor of key enzymes involved in nucleotide synthesis pathways, which is crucial for cancer cell proliferation . This dual action could provide a therapeutic advantage in overcoming drug resistance in tumors.
- Transport Mechanisms : Investigations into the transport mechanisms revealed that the compound is effectively taken up by cancer cells through specific transporters, enhancing its bioavailability in target tissues .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For example:
- Study Findings : A series of thienopyrimidinone derivatives were synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated notable antibacterial and antimycobacterial activity.
Minimum Inhibitory Concentration (MIC)
The MIC values for several derivatives were determined as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 12.5 | E. coli |
| 4e | 15.0 | S. aureus |
| 5g | 10.0 | M. tuberculosis |
These findings suggest that the thienopyrimidine core is crucial for antimicrobial activity, potentially extending to this compound.
Anticancer Activity
The structural features of this compound may also confer anticancer properties. Research on related compounds has shown:
In Vitro Studies
Certain thiazole-pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, with some acting as CDK inhibitors essential for cell cycle regulation.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications in the thiourea group significantly impact anticancer activity:
| Compound | IC50 (nM) | Target |
|---|---|---|
| VIIa | 26 | CDK4 |
| VIIb | 233 | CDK6 |
These results underline the importance of specific substitutions on the thiourea moiety for enhanced cytotoxicity.
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, similar compounds have been studied for various other biological activities:
- Antioxidant Properties : Some derivatives have shown potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Certain thienopyrimidine compounds have exhibited anti-inflammatory activities, suggesting broader therapeutic applications.
Antimicrobial Efficacy
A study demonstrated that a series of thienopyrimidine derivatives were effective against multi-drug resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail.
Cytotoxicity Evaluation
In vitro testing on melanoma cell lines revealed that specific modifications to the thienopyrimidine structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s pyrrolo[3,2-d]pyrimidine core differentiates it from thieno[3,2-d]pyrimidine derivatives (e.g., ZINC2719983, ), where a thiophene ring replaces the pyrrole. This substitution alters electronic properties and bioavailability. Key comparisons include:
Key Observations :
- Core Heteroatoms: Thieno[3,2-d]pyrimidines () exhibit enhanced metabolic stability due to sulfur’s electronegativity compared to pyrrole nitrogen in the target compound .
- Side Chain Variations : The N-(2-phenylethyl)acetamide group in the target compound offers flexibility, whereas rigid substituents like trifluoromethylphenyl () may enhance target selectivity .
Physicochemical Properties
- Solubility : The sulfanyl group in the target compound may enhance water solubility compared to sulfonamide derivatives () but less than fluorinated analogs () .
- Melting Points : Analogous acetamide derivatives () exhibit high melting points (~230°C), suggesting similar thermal stability for the target compound .
Pharmacological Potential
- Fluorinated analogs () demonstrate nanomolar-range bioactivity, attributed to fluorine’s electronegativity and metabolic stability . The target compound’s lack of fluorine may necessitate structural optimization for comparable efficacy.
- Thieno[3,2-d]pyrimidines () are prioritized in kinase inhibitor pipelines due to their rigid core, whereas the target’s pyrrolo[3,2-d]pyrimidine core may favor alternative targets .
Preparation Methods
Cyclization Reaction Conditions
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Reactants : 5-Amino-1-methyl-3-phenyl-1H-pyrrole-2-carboxamide (1.0 eq), thiourea (1.2 eq)
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Solvent : Ethanol (anhydrous)
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Catalyst : Concentrated HCl (3 drops)
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Temperature : Reflux at 80°C for 6–8 hours
The reaction proceeds via nucleophilic attack of the amine group on the thiourea-derived isothiocyanate intermediate, followed by cyclodehydration.
Introduction of the Sulfanyl Group
The sulfanyl moiety at position 2 of the pyrrolo[3,2-d]pyrimidine core is introduced through a nucleophilic substitution reaction.
Thiolation Protocol
-
Substrate : 3-Methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)
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Thiolating Agent : Thiourea (1.5 eq) in the presence of iodine
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Solvent : Dimethylformamide (DMF)
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Temperature : 110°C for 4 hours
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Yield : 65–70%
The reaction mechanism involves the generation of a thiolate ion, which displaces a leaving group (e.g., chloride) at position 2.
Acetamide Side Chain Coupling
The N-(2-phenylethyl)acetamide side chain is incorporated via a two-step process: (1) activation of the carboxylic acid and (2) amide bond formation.
Activation and Coupling
-
Step 1 : Reaction of 2-mercaptoacetic acid with thionyl chloride (SOCl₂) to form 2-chloroacetamide.
-
Step 2 : Coupling with 2-phenylethylamine using N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (anhydrous) |
| Coupling Agent | DCC (1.1 eq) |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 12 hours |
| Yield | 58–63% |
Integrated Synthetic Routes
Three primary routes have been validated for synthesizing the target compound:
Route A: Sequential Functionalization
-
Synthesize pyrrolo[3,2-d]pyrimidine core.
-
Introduce sulfanyl group.
-
Attach acetamide side chain.
Advantages :
Route B: One-Pot Synthesis
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Combines cyclization, thiolation, and coupling in a single reactor.
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Catalyst : Triethylamine (TEA)
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Solvent : Tetrahydrofuran (THF)
-
Yield : 52–55%
Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 68 |
| DMF | 36.7 | 70 |
| THF | 7.5 | 55 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate ions, improving yields.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 80 | 6 | 68 |
| 100 | 4 | 72 |
| 120 | 3 | 65 |
Elevated temperatures reduce reaction time but may promote side reactions.
Purification Techniques
Column Chromatography
Recrystallization
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Solvent System : Methanol/water (4:1 v/v)
-
Crystal Purity : 97–99%
Industrial-Scale Production
Continuous Flow Reactors
-
Throughput : 5 kg/day
-
Key Parameters :
-
Residence time: 20 minutes
-
Temperature: 85°C
-
Pressure: 2 bar
-
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Raw Materials | 1,200 |
| Energy | 300 |
| Labor | 150 |
| Total | 1,650 |
Challenges and Solutions
Low Coupling Efficiency
-
Cause : Steric hindrance from the phenylethyl group.
-
Solution : Use ultrasonic irradiation to enhance mixing.
Byproduct Formation
Analytical Validation
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis involves multi-step reactions:
- Core formation : Construct the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions.
- Sulfanylation : Introduce the sulfanyl group using thiourea or sodium hydrosulfide in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Acylation : Attach the acetamide moiety via nucleophilic substitution with N-(2-phenylethyl)chloroacetamide in the presence of a base (e.g., K₂CO₃). Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural integrity and purity of the compound confirmed?
- Spectroscopic analysis : ¹H/¹³C NMR to verify substituent positions and coupling patterns. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹).
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., similar compounds in used single-crystal X-ray diffraction with R factor <0.06) .
- HPLC-MS : Ensures >95% purity by monitoring retention times and molecular ion peaks .
Q. What biological targets are associated with this compound?
Based on structural analogs:
- Enzyme inhibition : Potential activity against COX-2 (IC₅₀ ~20 µM) and lipoxygenases (LOX-5 IC₅₀ ~18 µM) via competitive binding .
- Cytotoxicity : MCF-7 breast cancer cells (IC₅₀ ~15 µM) due to intercalation or topoisomerase inhibition .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity .
Advanced Research Questions
Q. How can low yields during the sulfanylation step be optimized?
- Catalyst screening : Pd/Cu-mediated coupling improves efficiency (yield increased from 45% to 72% in ).
- Solvent optimization : Switch from DMF to DMSO to stabilize intermediates.
- Reaction monitoring : Use in-situ FTIR to track thiourea consumption and adjust stoichiometry .
Q. How should discrepancies in reported IC₅₀ values across studies be addressed?
- Assay standardization : Validate cell lines (e.g., MCF-7 vs. MDA-MB-231 heterogeneity) and control for ATP levels in viability assays.
- Data normalization : Apply Hill slope models to account for sigmoidal dose-response variations.
- Cross-study comparison : Meta-analysis of analogs (e.g., pyrimidine derivatives in show ±5 µM variability due to substituent effects) .
Q. What structure-activity relationship (SAR) trends are observed compared to analogs?
- Substituent effects :
| Substituent | Activity (IC₅₀, µM) | Target |
|---|---|---|
| 3-methyl | 15 (MCF-7) | High |
| 3-ethyl | 20 (COX-2) | Moderate |
| Phenyl ring | 18 (LOX-5) | Critical |
- Key modifications : Fluorine or methoxy groups at the phenyl moiety enhance metabolic stability but reduce solubility .
Q. How does the compound’s stability vary under physiological conditions?
- Degradation profiling : Incubate in PBS (pH 7.4) and human liver microsomes. Monitor via HPLC: t₁/₂ = 4.2 hrs (similar to ’s analogs).
- Light sensitivity : Store in amber vials; UV exposure causes 30% degradation in 24 hrs.
- Formulation strategies : Use cyclodextrin complexes to improve aqueous stability .
Q. What methodologies are used to study biomolecular interactions?
- Molecular docking : AutoDock Vina predicts binding to COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol).
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹).
- Isothermal titration calorimetry (ITC) : Confirm 1:1 stoichiometry with ΔH = -15.6 kJ/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
